5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole
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Overview
Description
5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrrolidine ring, and a cyclopropyl group attached to an oxadiazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Intermediate: The synthesis begins with the preparation of the pyrrolidine intermediate by reacting 2-chlorophenol with pyrrolidine in the presence of a suitable base, such as sodium hydride, under reflux conditions.
Alkylation: The pyrrolidine intermediate is then alkylated with an appropriate alkyl halide, such as ethyl bromide, to introduce the ethyl group.
Cyclization: The alkylated intermediate undergoes cyclization with a cyclopropyl carboxylic acid derivative in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole
- 5-[1-[3-(2-Bromophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole
- 5-[1-[3-(2-Methylphenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole
Uniqueness
The uniqueness of 5-[1-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
5-[1-[3-(2-chlorophenoxy)pyrrolidin-1-yl]ethyl]-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c1-11(17-19-16(20-23-17)12-6-7-12)21-9-8-13(10-21)22-15-5-3-2-4-14(15)18/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOODOZARJFBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)N3CCC(C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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